2-(Ethoxymethyl)thiazole-5-carboxylic acid
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Overview
Description
2-(Ethoxymethyl)thiazole-5-carboxylic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of 2-(Ethoxymethyl)thiazole-5-carboxylic acid typically involves the reaction of thiazole derivatives with ethoxymethyl groups under specific conditions. One common method involves the use of thiourea and ethyl alcohol in the presence of iodine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Ethoxymethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 and C-2 positions of the thiazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Ethoxymethyl)thiazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting certain enzymes and receptors . For example, thiazole derivatives have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Comparison with Similar Compounds
2-(Ethoxymethyl)thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Biological Activity
2-(Ethoxymethyl)thiazole-5-carboxylic acid is a notable compound within the thiazole family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Synthesis
The compound features a thiazole ring with an ethoxymethyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position. Its molecular formula is C10H11N1O2S1, with a molecular weight of approximately 201.25 g/mol. The synthesis of this compound can be achieved through cyclization reactions involving ethyl 2-bromoacetate and thiourea, leading to the formation of the thiazole ring followed by hydrolysis to yield the carboxylic acid.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may effectively inhibit the growth of various pathogenic microorganisms. For example, its structure enhances interaction with biological targets, which could lead to increased efficacy against bacteria and fungi.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have demonstrated that compounds similar to this compound can exhibit antiproliferative effects against several cancer cell lines, including leukemia and carcinoma cells. A related study revealed that derivatives of thiazole-5-carboxylic acid displayed IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating promising activity .
Enzyme Inhibition
Additionally, thiazole derivatives have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For instance, compounds derived from thiazole-5-carboxylic acid have shown inhibitory effects on xanthine oxidase, an enzyme linked to oxidative stress and inflammation. The most potent derivative in one study exhibited an IC50 value of 0.45 µM, highlighting its potential as a therapeutic agent for conditions associated with oxidative damage .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Thiazole | Basic five-membered ring structure | Lacks substituents that enhance biological activity |
4-Methylthiazole | Methyl group at the 4-position | Simpler structure used primarily in flavor industries |
2-Methylthiazole-5-carboxylic acid | Methyl group at the 2-position | Lacks ethoxymethyl group, limiting solubility |
2-(Ethoxycarbonyl)-1,3-thiazole-5-carboxylic acid | Ethoxycarbonyl instead of ethoxymethyl | Different functional group impacting reactivity |
Uniqueness : The presence of the ethoxymethyl group in this compound enhances its solubility and stability compared to other thiazole derivatives, potentially improving its pharmacokinetic properties and interaction with biological targets.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against pathogens such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Potential : Another investigation into novel thiazole derivatives revealed their effectiveness against human leukemia cells (K563), showcasing IC50 values comparable to established anticancer drugs like dasatinib .
- Enzyme Inhibition Studies : Research focused on xanthine oxidase inhibitors highlighted that certain thiazole derivatives could effectively block the enzyme's active site, thus preventing substrate binding and demonstrating mixed-type inhibition behavior .
Properties
Molecular Formula |
C7H9NO3S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(ethoxymethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-4-6-8-3-5(12-6)7(9)10/h3H,2,4H2,1H3,(H,9,10) |
InChI Key |
NTCZCJAQYSSMQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC=C(S1)C(=O)O |
Origin of Product |
United States |
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